molecular formula C51H79NO13 B570576 28-Epirapamycin CAS No. 253431-35-5

28-Epirapamycin

Cat. No. B570576
M. Wt: 914.187
InChI Key: QFJCIRLUMZQUOT-OGLZFCPISA-N
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Description

28-Epirapamycin is an impurity of Rapamycin . Rapamycin is a potent and specific mTOR inhibitor with an IC50 of 0.1 nM in HEK293 cells .


Synthesis Analysis

The efficient and selective epimerization of the immunosuppressant rapamycin to 28-epirapamycin under mild conditions is described . The mechanism of epimerization involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence .


Molecular Structure Analysis

The molecular formula of 28-Epirapamycin is C51H79NO13 . The molecular weight is 914.2 g/mol . The IUPAC name is (1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone .


Chemical Reactions Analysis

The mechanism of epimerization of rapamycin to 28-epirapamycin involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence .


Physical And Chemical Properties Analysis

The molecular weight of 28-Epirapamycin is 914.2 g/mol . It has a molecular formula of C51H79NO13 . The IUPAC name is (1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone .

Scientific Research Applications

Application in Organic Chemistry

“28-Epirapamycin” has been used in the field of organic chemistry for the study of epimerization . The mechanism of epimerization involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence . This method is not restricted to rapamycin but is also applicable to acyclic β-hydroxyketones . A potentially useful extension of this method—the use of β-hydroxyketones as enolate synthons for effecting inter- or intramolecular aldol reactions under neutral conditions—is demonstrated .

Application in Organic Synthesis

“28-Epirapamycin” has been used in the field of organic synthesis . It has been used in the study of epimerization . The mechanism of epimerization involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence . This method is not restricted to rapamycin but is also applicable to acyclic β-hydroxyketones . A potentially useful extension of this method—the use of β-hydroxyketones as enolate synthons for effecting inter- or intramolecular aldol reactions under neutral conditions—is demonstrated .

Future Directions

Rapamycin and its derivatives have been clinically approved for some cancer indications . The absence of broad clinical effectiveness suggests that the full therapeutic potential of TOR inhibition is not being exploited . This has spurred the development of ATP-competitive inhibitors of TOR kinase activity . These compounds hold the promise of providing more comprehensive and sustained TORC1 inhibition than rapamycin, in addition to inhibition of TORC2 activity .

properties

IUPAC Name

(1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-OGLZFCPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

28-Epirapamycin

Citations

For This Compound
5
Citations
W Yang, CA Digits, M Hatada, S Narula… - Organic …, 1999 - ACS Publications
… We describe the efficient and selective epimerization of the immunosuppressant rapamycin to 28-epirapamycin under mild conditions. The mechanism of epimerization involves an …
Number of citations: 31 pubs.acs.org
C Lebherz, A Auricchio, AM Maguire… - Human gene …, 2005 - liebertpub.com
… Rapamycin or the rapamycin analog AP22594 (28-epirapamycin; Yang et al., 1999) were administered parenterally at designated time points at doses of 2, 1, or 0.5 mg/kg body weight. …
Number of citations: 63 www.liebertpub.com
M Sales - 2003 - library-archives.canada.ca
Linear carbon-carbon chains with alternating hydroxyl and methyl substituents are a common motif in various natural products. Many of these so-called polypropionates show biological …
Number of citations: 2 library-archives.canada.ca
M Sales - 2003 - collectionscanada.gc.ca
Linear carbon-carbon chains with alternating hydroxyl and methyl substituents are a common motif in various natural products. Many of these so-called polypropionates (ie 4) show …
Number of citations: 3 www.collectionscanada.gc.ca
杨国新, 江丹云, 黄捷, 余辉, 程元荣 - 中国抗生素杂志, 2008 - cqvip.com
从西罗莫司产生菌的突变株FC904-25的发酵产物中分离获得化合物Rap-D1的晶体.对其理化性质包括UV,IR,LC-MS,NMR谱等进行分析,结果表明Rap-D-与西罗莫司为同分异构体,具有相同的…
Number of citations: 4 www.cqvip.com

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